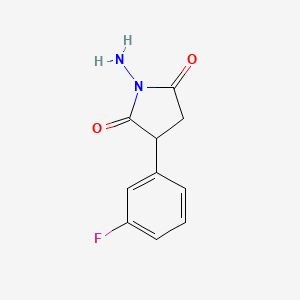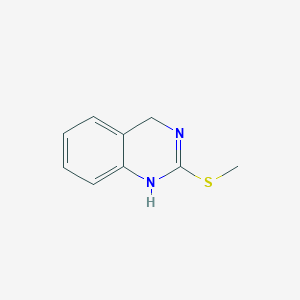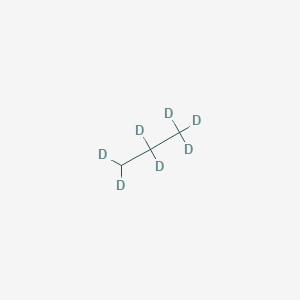
Propane-1,1,1,2,2,3,3-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,1,1,2,2,3,3-D7 can be synthesized through the reduction of per-deuterioacetone using deuterium gas. The reaction typically involves the use of a catalyst such as titanium (IV) isopropylate in diethyl ether, followed by heating and reduction .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high isotopic purity. The process includes the catalytic exchange of hydrogen with deuterium in the presence of a suitable catalyst under controlled conditions .
化学反応の分析
Types of Reactions
Propane-1,1,1,2,2,3,3-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of propane to propene and other oxidation products.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: In substitution reactions, deuterium atoms can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, titanium (IV) isopropylate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include deuterated propene, deuterated alkanes, and other deuterated hydrocarbons .
科学的研究の応用
Propane-1,1,1,2,2,3,3-D7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism by which Propane-1,1,1,2,2,3,3-D7 exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to Propane-1,1,1,2,2,3,3-D7 include:
Propane-1,1,1,2,3,3,3-D7: Another deuterated propane with a different isotopic substitution pattern.
1-Propanol-1,1,2,2,3,3,3-D7: A deuterated alcohol with similar applications in research.
Propane-13C3: A carbon-13 labeled propane used in similar studies.
Uniqueness
This compound is unique due to its specific isotopic substitution, which provides distinct advantages in tracing and studying chemical reactions. Its high isotopic purity and stability make it a valuable tool in various scientific fields .
特性
分子式 |
C3H8 |
|---|---|
分子量 |
51.14 g/mol |
IUPAC名 |
1,1,1,2,2,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D2,2D3,3D2 |
InChIキー |
ATUOYWHBWRKTHZ-HUORPNEISA-N |
異性体SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
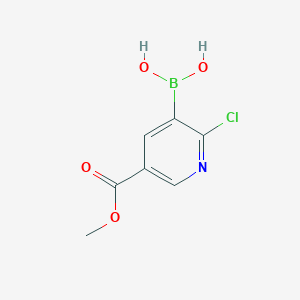
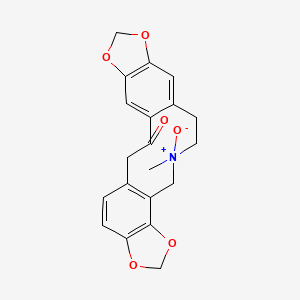
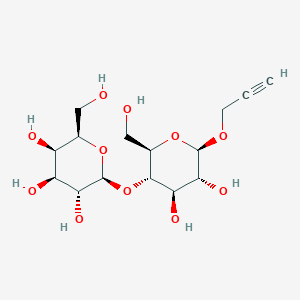
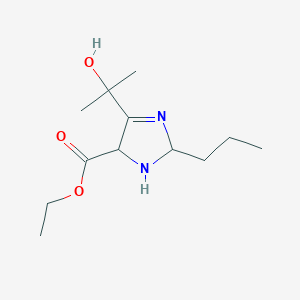
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
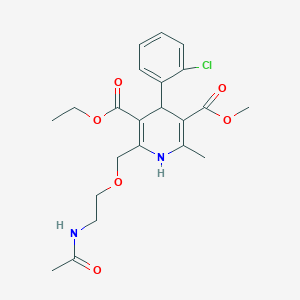
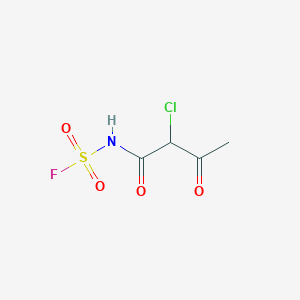
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
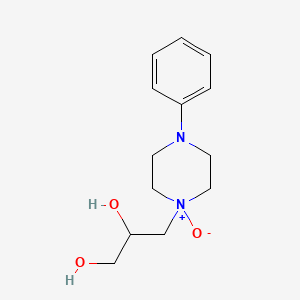
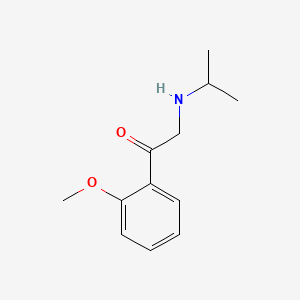
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
